2-Chloro-5-nitrobenzoic acid;1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-amine
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Overview
Description
2-Chloro-5-nitrobenzoic acid;1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-amine is a compound that combines two distinct chemical structures: 2-Chloro-5-nitrobenzoic acid and 1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-amine
Preparation Methods
Synthetic Routes and Reaction Conditions
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2-Chloro-5-nitrobenzoic acid
Nitration Reaction: This involves the nitration of 2-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production: The industrial production of 2-Chloro-5-nitrobenzoic acid often involves continuous flow nitration processes to ensure consistent quality and yield.
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1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-amine
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Chloro-5-nitrobenzoic acid can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Both compounds can undergo substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Ethanol, ether, benzene.
Major Products
Oxidation Products: Various oxidized derivatives of 2-Chloro-5-nitrobenzoic acid.
Reduction Products: Amino derivatives of 2-Chloro-5-nitrobenzoic acid.
Substitution Products: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-nitrobenzoic acid;1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitrobenzoic acid;1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can act as a ligand, forming complexes with metal ions such as Europium (Eu(III)), leading to luminescent properties.
Pathways Involved: The compound’s biological activity may involve inhibition of specific enzymes or receptors, leading to its antiproliferative and antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid group.
2-Fluoro-5-nitrobenzoic acid: Similar structure with a fluorine atom instead of chlorine.
2-Methoxy-4-nitrobenzoic acid: Contains a methoxy group instead of a chlorine atom.
Uniqueness
2-Chloro-5-nitrobenzoic acid: The presence of both chlorine and nitro groups makes it a versatile intermediate for various chemical reactions.
1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-amine:
Properties
IUPAC Name |
2-chloro-5-nitrobenzoic acid;1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.C7H4ClNO4/c1-6-5-8(10)7-3-4-12(2)9(7)11-6;8-6-2-1-4(9(12)13)3-5(6)7(10)11/h5H,3-4H2,1-2H3,(H2,10,11);1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACPRYLAOCTKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCN(C2=N1)C)N.C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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